molecular formula C9H9NO4 B181323 3,5-Dimethyl-4-nitrobenzoic acid CAS No. 3095-38-3

3,5-Dimethyl-4-nitrobenzoic acid

Cat. No. B181323
CAS RN: 3095-38-3
M. Wt: 195.17 g/mol
InChI Key: RBAVFNOGEPCOQI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a synthetic compound that has been used in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-4-nitrobenzoic acid is C9H9NO4 . The stability of the molecule arises from hyperconjugative interactions and charge delocalization .


Physical And Chemical Properties Analysis

3,5-Dimethyl-4-nitrobenzoic acid has a molecular weight of 195.17 g/mol . It is insoluble in water . Its density is 1.3±0.1 g/cm3, and it has a boiling point of 356.5±30.0 °C at 760 mmHg . The melting point is 221-223°C .

Scientific Research Applications

Molecular Interaction Studies

  • Infrared Spectra and Molecular Studies: Research conducted by Awad and Habeeb (1996) explored the infrared spectra of complexes involving nitrobenzoic acid derivatives. They studied the protonic vibrational bands in these complexes, which included 3,5-dimethylpyridine complexes, to understand the relationship between infrared spectra and proton affinities (Awad & Habeeb, 1996).

Crystallography and Molecular Structure

  • Crystallization Processes: Croitor et al. (2019) investigated the role of 4-nitrobenzoic acid polymorphs in crystallization processes. Their study provides insights into the solid-state transformations of nitrobenzoic acid derivatives (Croitor et al., 2019).
  • Molecular Tapes in Crystal Engineering: Saha, Nangia, and Jaskólski (2005) focused on the formation of molecular tapes through interactions involving 4-nitrobenzoic acid. This research highlights the application of nitrobenzoic acid derivatives in designing crystal structures with specific hydrogen and halogen bonding patterns (Saha et al., 2005).

Solvent Reactivity

  • Solvent-Induced Reactivity: Sarma, Kalita, and Baruah (2009) explored the reactivity of dimethylpyrazole with zinc carboxylates, including nitrobenzoic acid derivatives. Their findings are significant for understanding the influence of solvents on the formation of zinc complexes (Sarma et al., 2009).

Multi-Component Crystal Formation

  • Investigating Hydrogen Location in Crystals: Seaton, Munshi, Williams, and Scowen (2013) created multi-component crystals using 4-phenylpyridine and substituted benzoic acids, including nitrobenzoic acid derivatives. This study offers insights into the influence of chemical and structural factors on proton transfer in crystal formation (Seaton et al., 2013).

Analytical Chemistry Applications

  • Sulfhydryl Group Determination: Ellman (1959) synthesized a water-soluble aromatic disulfide for determining sulfhydryl groups. This method has applications in biological materials and involves the reaction with nitrobenzoic acid derivatives (Ellman, 1959).

Thermodynamic Modeling

  • Solubility Determination and Thermodynamic Modeling: Wu, Di, Zhang, and Zhang (2016) conducted solubility determination and thermodynamic modeling of 3-methyl-4-nitrobenzoic acid. This research is crucial for understanding the solubility behavior and thermodynamic properties of nitrobenzoic acid derivatives in various solvents (Wu et al., 2016).

Spectrophotometric Studies

  • Spectrophotometric Study for Metal Determination: Furukawa and Shibata (1982) synthesized a derivative for the spectrophotometric determination of metals. Their research demonstrates the application of nitrobenzoic acid derivatives in analytical chemistry for metal detection (Furukawa & Shibata, 1982).

Safety And Hazards

3,5-Dimethyl-4-nitrobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

3,5-Dimethyl-4-nitrobenzoic acid continues to be an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its potential applications and impacts on these fields could be a subject of future research.

properties

IUPAC Name

3,5-dimethyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAVFNOGEPCOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290267
Record name 3,5-Dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-nitrobenzoic acid

CAS RN

3095-38-3
Record name 3,5-Dimethyl-4-nitrobenzoic acid
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Record name 3,5-Dimethyl-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of chromic anhydride (40 g) in acetic acid (450 ml) was added a solution of nitromesitylene (20 g) in acetic acid (50 ml) at 65-70° C. over 20 min. This reaction mixture was stirred at 65-70° C. for 30 min and isopropyl alcohol (45 ml) was added. This reaction mixture was further stirred at 50° C. for 30 min. Water was added to the reaction mixture to make the total amount 500 ml and the mixture was ice-cooled. The precipitated crystals were collected by filtration to give the title compound (13 g) as pale-green crystals.
[Compound]
Name
chromic anhydride
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
MC Apreda, P Smith-Verdier… - … Section B: Structural …, 1973 - scripts.iucr.org
The crystals have the space group P21/a with four molecules per unit cell and a= 11-965, b= 10-207, c= 8-364,~, fl= 110 36'. The structure was solved by direct methods and hydrogen …
Number of citations: 4 scripts.iucr.org
JP Schaefer, TJ Miraglia - Journal of the American Chemical …, 1964 - ACS Publications
Ionization constants of a series of 4-substituted 3, 5-dimethvlbenzoie acids (X= N (CH3) 2, NH2, NHCOCH3, OH, OC2Hs, Br, Cl, CN, C02CH3, N02) have been measured and the p …
Number of citations: 29 pubs.acs.org
M Shiro, M Yamakawa, T Kubota - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
The crystal structures of 3-methyl-4-nitropyridine N-oxide (M4NPO), tetragonal 3, 5-dimethyl-4-nitropyridine N-oxide (D4NPO-T) and orthorhombic D4NPO (D4NPO-O) have been …
Number of citations: 64 scripts.iucr.org
A Domenicano, G Schultz, I Hargittai, M Colapietro… - Structural Chemistry, 1990 - Springer
The molecular structure and ring distortions of nitrobenzene have been determined by gas-phase electron diffraction and ab initio molecular orbital (MO) calculations as well as from the …
Number of citations: 170 link.springer.com
DW Robertson, EE Beedle, H Wilson… - Journal of medicinal …, 1988 - ACS Publications
Procainamide is a widely used antiarrhythmic that is fraught with therapeutic limitations such as a short half-life, production of autoimmune antibodies and a lupus-like syndrome, and …
Number of citations: 3 pubs.acs.org
A Ghosh, J Luo, C Liu, G Weltrowska… - Journal of medicinal …, 2008 - ACS Publications
A synthesis of the novel tyrosine analogue (2S)-2-methyl-3-(2,6-dimethyl-4-carbamoylphenyl)propanoic acid [(2S)-Mdcp] (15) was developed. In (2S)-Mdcp, the amino and hydroxyl …
Number of citations: 8 pubs.acs.org
TJ Miraglia - 1963 - repository.arizona.edu
A series" of 3» 5-dlme£ hyl-4^ substituted benzoic-. acids has. been prepared and a study made of their ioniza~.'tip. n'. constants. A satisfactory Hammett correlation was obtained m. th. …
Number of citations: 0 repository.arizona.edu
GM Hoop, JM Tedder - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
ring by the large groups on either side of it, and thus prevented from attaining the planar sp2-configuration necessary for mesomerism. Finally, the difference in the acidities of 2, 3-and 2…
Number of citations: 0 pubs.rsc.org
DW Robertson, JD Leander, R Lawson… - Journal of medicinal …, 1987 - ACS Publications
Compound 2 [4-amino-lV-(2, 6-dimethylphenyl) benzamide] is an effective anticonvulsant in several animal models. For example, following oral administration to mice, it antagonized …
Number of citations: 23 pubs.acs.org
SL Goldstein, E McNelis - The Journal of Organic Chemistry, 1973 - ACS Publications
Homogeneous oxidations of mesidine in moderately acidic mixtures containing methanol afford the expected azo compound and two anils, one of which, 2, 6-dimethyl-3-methoxymethyl-…
Number of citations: 40 pubs.acs.org

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